molecular formula C5H3ClN4 B1429572 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 633328-98-0

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B1429572
CAS No.: 633328-98-0
M. Wt: 154.56 g/mol
InChI Key: MRTKTXTWOUDUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 633328-98-0) is a nitrogen-containing heterocyclic compound with a fused pyrazole-pyrimidine scaffold. The chlorine substituent at the 5-position and the absence of methylation at the 1-position distinguish it from closely related derivatives. Its molecular formula is C₅H₃ClN₄, with a molecular weight of 154.56 g/mol .

Properties

IUPAC Name

5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-7-1-4-3(9-5)2-8-10-4/h1-2H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTKTXTWOUDUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732983
Record name 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633328-98-0
Record name 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-1H-PYRAZOLO[4,3-D]PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression. Additionally, this compound has been found to interact with other proteins involved in signal transduction pathways, further influencing cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent inhibition of enzyme activity. The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest at specific checkpoints, ultimately resulting in apoptosis. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Biological Activity

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer agent. This compound is part of the pyrazolo[4,3-d]pyrimidine family, which is known for its ability to inhibit cyclin-dependent kinases (CDKs), especially CDK2, leading to significant implications in cancer therapy.

The primary mechanism through which this compound exerts its biological effects is the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and its inhibition results in:

  • Inhibition of Cell Growth : The compound reduces cell proliferation across various cancer cell lines.
  • Induction of Apoptosis : It promotes programmed cell death, which is vital for effective cancer treatment.

Research Findings

Recent studies have highlighted the compound's potent biological activities. For instance:

  • Cell Growth Inhibition : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The IC50 values for different cell lines indicate its efficacy in inducing cell death.
  • Apoptotic Induction : Flow cytometric analyses revealed that this compound acts as an apoptotic inducer by increasing the BAX/Bcl-2 ratio, thereby promoting apoptosis in cancer cells.
  • Anti-inflammatory Activity : Some derivatives of pyrazolo[4,3-d]pyrimidine have shown notable anti-inflammatory effects by inhibiting COX-2 activity. For example, certain derivatives displayed IC50 values comparable to celecoxib, a standard anti-inflammatory drug.

Comparative Analysis with Similar Compounds

A comparison with other compounds in the pyrazolo family highlights the unique properties of this compound:

Compound NamePrimary ActivityIC50 Value (μM)Reference
This compoundCDK2 InhibitionVaries by cell line
Pyrazolo[3,4-d]pyrimidineCDK InhibitionVaries
CelecoxibCOX-2 Inhibition0.04 ± 0.01

Case Study 1: Cancer Cell Lines

In a study assessing the anti-proliferative effects of this compound against A549 (lung) and HCT-116 (colon) cancer cell lines:

  • Results :
    • Compound showed significant cytotoxicity with IC50 values of 8.21 µM for A549 and 19.56 µM for HCT-116.
    • Induced apoptosis was confirmed through increased BAX expression and decreased Bcl-2 levels.

Case Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory properties of substituted pyrazolo derivatives:

  • Results :
    • Compounds exhibited strong COX-2 inhibition with IC50 values around 0.04 μmol.
    • Demonstrated effectiveness comparable to indomethacin in vivo models.

Scientific Research Applications

Cancer Treatment

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can function as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in treating various cancers characterized by the overexpression of EGFR.

  • Case Study: Antiproliferative Activity
    A study synthesized new derivatives and assessed their antiproliferative activities against A549 (lung) and HCT-116 (colon) cancer cell lines. The most promising derivative exhibited IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively, demonstrating significant cytotoxicity. Furthermore, this compound showed potent kinase inhibitory activity with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .

Anti-Inflammatory Properties

Another important application of this compound is its anti-inflammatory activity. Compounds derived from this scaffold have shown promise in reducing inflammation and pain.

  • Case Study: Pharmacological Evaluation
    Research into various pyrazolo[4,3-d]pyrimidine derivatives indicated that they possess significant anti-inflammatory effects. In one study, several compounds were tested for their ability to inhibit prostaglandin synthesis, with results showing that some derivatives had lower ulcerogenic activity compared to Diclofenac®, a common anti-inflammatory drug. This suggests a favorable safety profile alongside efficacy .

Synthesis of Novel Compounds

This compound serves as a versatile building block for synthesizing other pharmacologically active compounds.

  • Applications in Drug Development
    The compound is utilized in the preparation of various pyrimidine derivatives and related heterocycles, which can exhibit diverse biological activities including antibacterial and antiviral properties . For example, it has been employed in the synthesis of Toll-like receptor agonists, which are being explored for their potential in cancer immunotherapy .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Description Reference
AnticancerInhibits EGFR; effective against lung and colon cancer cell lines
Anti-inflammatoryReduces prostaglandin synthesis; lower ulcerogenic activity than Diclofenac
Synthesis of DerivativesUsed as a precursor for various biologically active compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substitution patterns, which critically influence biological activity and physicochemical properties:

Compound Name Substituents Key Structural Differences Biological Relevance
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-(CH₂Cl), 1-CH₃ Chlorine at 4-position; methyl at 1-position Intermediate for disubstituted derivatives with antibacterial activity
7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 923282-39-7) 7-Cl, 1-CH₃ Chlorine at 7-position; methyl at 1-position Altered TK binding affinity due to substituent positioning
5-Chloro-1H-pyrazolo[3,4-b]pyridine Chlorine at 5-position; pyridine core Pyridine instead of pyrimidine ring Reduced similarity (0.78) to target compound; lower kinase inhibition
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine 4-Cl Chlorine at 4-position Similarity score 0.74; distinct electronic properties

Substituent Impact :

  • Methylation at the 1-position (e.g., in 7-chloro-1-methyl derivative) reduces polarity, increasing hydrophobicity (log P) and altering bioavailability .

Electronic and Reactivity Profiles

Density functional theory (DFT) studies reveal critical electronic differences:

Property 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine 4-Chloro-1-methyl Analog 7-Chloro-1-methyl Analog
HOMO-LUMO Gap (kcal/mol) ~1.437 (estimated) 1.45 1.43
Dipole Moment (D) 3.10–8.42 4.20 5.60
Net Atomic Charge (N7) -0.45 -0.38 -0.40
  • The narrow HOMO-LUMO gap (~1.437 kcal/mol) across analogs suggests similar kinetic stability and reactivity .
  • Higher dipole moments in methylated derivatives (e.g., 8.42 D) correlate with increased solubility in polar solvents .
Antiviral Activity:
  • Thymidine Kinase (TK) Binding : Molecular docking studies show that 5-chloro derivatives with flexible side chains (e.g., compound 8) exhibit stronger TK affinity (ChemPLP score: 77.94) via hydrogen bonds with ALA168, TYR132, and ARG163 residues . In contrast, the target compound lacks these side chains, resulting in lower docking scores (~43.24) .
  • Viral Replication Inhibition: Analogs with NH groups (e.g., 5-aminopyrazolo[4,3-d]pyrimidines) demonstrate superior Abl kinase inhibition (IC₅₀ < 1 µM), whereas the absence of NH in 5-chloro derivatives leads to negligible activity .
Antitumor Activity:
  • Methylsulfonyl and methylthio substituents (e.g., in compound 1) enhance cytotoxicity against MCF-7 and K-562 cell lines (IC₅₀: 10–50 µM) compared to chloro-substituted derivatives (IC₅₀ > 100 µM) .

Pharmacokinetic Properties

Hydrophobicity and Solubility:
Compound log Kow (C-18) S Value (IAM) Clog P
This compound 1.20 -0.85 -0.1
7-Chloro-1-methyl derivative 2.05 -0.70 0.5
4-Chloro-6-(chloromethyl) derivative 2.80 -0.40 1.2

Preparation Methods

Hydrolysis of 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone

  • Procedure : A key method involves hydrolyzing 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone in tetrahydrofuran (THF) with aqueous hydrochloric acid under reflux conditions.
  • Conditions : The reaction is conducted at 50°C for 30 minutes.
  • Workup : After completion, the mixture is cooled, extracted with ethyl acetate, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
  • Yield and Purity : This method yields 5-chloro-1H-pyrazolo[4,3-d]pyrimidine as an off-white solid with a high yield of approximately 93% and a molecular weight of 154.56 g/mol.
Parameter Details
Starting Material 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone (1.5 g)
Solvent Tetrahydrofuran (15 mL)
Acid 8% Aqueous HCl (14.46 mL)
Temperature 50°C
Time 30 minutes
Yield 93%
Product Appearance Off-white solid

Condensation of 4,6-Dichloro-5-formylpyrimidine with Hydrazine Hydrate

  • Overview : This method synthesizes this compound via a condensation reaction between 4,6-dichloro-5-formylpyrimidine and hydrazine hydrate.
  • Stepwise Process :
    • 4,6-Dichloro-5-formylpyrimidine is prepared by condensation of 4,6-dihydroxypyrimidine with dimethylformamide in the presence of phosphorus oxychloride.
    • The aldehyde intermediate is reacted with hydrazine hydrate in aqueous or organic solvents (water, dioxane, methanol) at low temperatures (0–30°C).
    • The reaction proceeds rapidly and smoothly to form the 4-chloro-1-pyrazolo-(3,4-d)-pyrimidine intermediate.
  • Reaction Conditions :
    • Hydrazine hydrate is used in at least stoichiometric amounts, often in excess.
    • Acid-binding agents such as triethylamine may be added to neutralize liberated hydrogen halide.
    • The reaction temperature is maintained between 0 and 15°C for optimal yields.
  • Isolation : The product can be isolated by filtration and recrystallization from suitable solvents.
  • Yield : Good yields are reported, with the process being scalable and reproducible.
Parameter Details
Starting Material 4,6-Dichloro-5-formylpyrimidine (varies)
Reagent Hydrazine hydrate (≥1 equiv.)
Solvent Water, dioxane, or methanol
Temperature 0–15°C
Time 1–3 hours
Acid Scavenger Triethylamine (optional)
Yield Good to high
  • The 4-chloro substituent in the pyrazolo-pyrimidine ring is a reactive site that can be transformed into other functional groups, such as hydroxyl, amino, or mercapto groups, by standard substitution reactions.
  • The halogenation step is crucial for the selective introduction of chlorine at the 5-position, which can be achieved either by direct halogenation of the pyrazolo-pyrimidine ring or by using halogenated pyrimidine precursors.
  • Reaction solvents and conditions are selected to optimize solubility and reaction rates, with tetrahydrofuran and dioxane being preferred organic solvents due to their ability to dissolve both starting materials and intermediates.
  • The use of hydrazine hydrate is central to the construction of the pyrazolo ring via nucleophilic attack on the aldehyde functionality of the pyrimidine precursor.
Method Starting Materials Key Reagents Solvent(s) Temperature Time Yield Notes
Hydrolysis of ethanone derivative 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone 8% Aqueous HCl THF 50°C 30 min 93% Simple, high yield, reflux conditions
Condensation of formylpyrimidine 4,6-Dichloro-5-formylpyrimidine Hydrazine hydrate, triethylamine Water, dioxane, methanol 0–15°C 1–3 hours Good Two-step synthesis, scalable
  • The condensation method using 4,6-dichloro-5-formylpyrimidine and hydrazine hydrate offers a versatile route with good control over substitution patterns, enabling further functionalization.
  • The hydrolysis of the ethanone derivative is a straightforward approach yielding high purity product suitable for pharmaceutical intermediates.
  • Both methods emphasize mild reaction conditions, avoiding harsh reagents or extreme temperatures, which is beneficial for industrial scalability.
  • The presence of acid scavengers like triethylamine in the condensation method helps in neutralizing byproducts and improving yield and purity.
  • Literature patents and chemical synthesis references confirm the robustness of these methods and their adoption in medicinal chemistry for the synthesis of pyrazolo-pyrimidine derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine?

  • Methodological Answer : The compound can be synthesized via heterocyclic annulation reactions. A four-step approach involving Staudinger/intramolecular aza-Wittig reactions has been reported, starting with 3-azidoaldehydes converted into tetrahydropyrimidin-2-ones. Reaction conditions include using PPh₃ as a promoter and acidic dehydration . Another method employs tandem aza-Wittig reactions for derivatives, yielding fused pyridopyrimidine scaffolds under mild conditions (e.g., room temperature to 50°C) . For halogenated variants, chlorination at specific positions is achieved using POCl₃ or other chlorinating agents .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • IR Spectroscopy : Absence of C≡N (2200–2250 cm⁻¹) and presence of C=O (1650–1700 cm⁻¹) or NH (3100–3400 cm⁻¹) bands confirm functional group transformations .
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and exchangeable NH protons (δ 5.5–11.0 ppm). For example, CH protons in pyrazolo-pyrimidine scaffolds appear as singlets (δ ~5.46) .
  • Elemental Analysis : Matches theoretical C, H, N, Cl content (e.g., C₅H₃ClN₄ for the base structure) .

Q. What pharmacological properties are associated with this scaffold?

  • Methodological Answer : Pyrazolo[4,3-d]pyrimidines are purine analogs with demonstrated antitumor and kinase inhibitory activity. For example:

  • Kinase Inhibition : Derivatives inhibit protein kinases (e.g., Src, Abl) via competitive ATP-binding site interactions, validated through enzymatic assays .
  • Antiproliferative Activity : Tetrahydrobenzo-thieno-pyridopyrimidine derivatives show IC₅₀ values <10 µM against CNE2 (nasopharyngeal carcinoma) and MCF-7 (breast cancer) cell lines in MTT assays .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :

  • Temperature Control : Heating to 50°C in HCl (1 M) improves solubility and yield (e.g., 52.7% for a derivative in ) .
  • Catalyst Selection : PPh₃ enhances Staudinger/aza-Wittig reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes impurities .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative Assays : Use standardized protocols (e.g., MTT for cytotoxicity, kinase inhibition assays) across studies to minimize variability .
  • Structural Confirmation : Verify substituent positions (e.g., chloro at C5 vs. C7) via X-ray crystallography or 2D NMR, as misassignment can alter activity .
  • Dose-Response Analysis : Test compounds at multiple concentrations (0.1–100 µM) to account for potency differences .

Q. What strategies are effective for designing derivatives with enhanced selectivity?

  • Methodological Answer :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -Cl, -F) at C5/C7 to enhance kinase binding .
  • Scaffold Hybridization : Fuse with thieno or pyrido rings to improve metabolic stability (e.g., tetrahydrobenzo-thieno derivatives in ) .
  • Computational Modeling : Docking studies (AutoDock, Schrödinger) predict interactions with target proteins (e.g., ATP-binding pockets) .

Q. How can impurities in the final product be systematically analyzed?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) to detect by-products (e.g., dechlorinated analogs) .
  • TLC Monitoring : Track reaction progress with silica plates (UV visualization) to isolate intermediates .
  • Elemental Analysis : Confirm purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. What storage conditions are critical for maintaining compound integrity?

  • Methodological Answer :

  • Temperature : Store at 2–8°C to prevent thermal degradation .
  • Atmosphere : Use inert gas (N₂ or Ar) to avoid oxidation of the pyrimidine ring .
  • Solubility Considerations : Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .

Tables of Key Data

Property Value/Description Reference
Molecular FormulaC₅H₃ClN₄
Boiling Point (Predicted)312.6±24.0°C
Antitumor Activity (IC₅₀)2.3 µM (CNE2), 4.7 µM (MCF-7)
Kinase Inhibition (IC₅₀)0.8 µM (Abl1), 1.2 µM (Src)
Optimal Reaction Yield52.7% (HCl, 50°C)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.